molecular formula C7H5F4N B11805342 3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine

3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine

Cat. No.: B11805342
M. Wt: 179.11 g/mol
InChI Key: OMRXGCYMDRINNI-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position, a methyl group at the 2-position, and a trifluoromethyl group at the 5-position of the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . Another method involves the direct fluorination of 2,3-dichloro-5-trichloromethylpyridine using anhydrous hydrogen fluoride at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the selection of suitable catalysts and solvents can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. Additionally, the compound’s unique electronic properties can influence its reactivity and stability in biological systems .

Comparison with Similar Compounds

Properties

IUPAC Name

3-fluoro-2-methyl-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c1-4-6(8)2-5(3-12-4)7(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRXGCYMDRINNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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